1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol
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Overview
Description
1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol is a chemical compound with the molecular formula C20H16ClNO It is characterized by the presence of a quinoline moiety, a phenyl ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroquinoline and 3-bromobenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 7-chloroquinoline with 3-bromobenzaldehyde under basic conditions to form a vinylquinoline intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted quinoline derivatives.
Scientific Research Applications
1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}prop-2-en-1-ol
- 1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}prop-2-en-1-amine
Uniqueness
1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol group, in particular, allows for additional chemical modifications and interactions that are not possible with similar compounds.
Properties
CAS No. |
139425-24-4 |
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Molecular Formula |
C19H16ClNO |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]ethanol |
InChI |
InChI=1S/C19H16ClNO/c1-13(22)16-4-2-3-14(11-16)5-9-18-10-7-15-6-8-17(20)12-19(15)21-18/h2-13,22H,1H3/b9-5+ |
InChI Key |
QDSJAAAHFVOTSB-WEVVVXLNSA-N |
Isomeric SMILES |
CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O |
Origin of Product |
United States |
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